molecular formula C18H26ClNO2 B4935568 3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol;hydrochloride

3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol;hydrochloride

Cat. No.: B4935568
M. Wt: 323.9 g/mol
InChI Key: HINNHRZCRCTMDX-UHFFFAOYSA-N
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Description

3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol;hydrochloride is a compound that features a unique adamantyl group, which is known for its stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol typically involves the reaction of 1-adamantylamine with 3-(2-bromoethyl)phenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 1-adamantylamine attacks the bromoethyl group, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkyl halides to form ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of 3-[2-(1-adamantylamino)-1-oxoethyl]phenol.

    Reduction: Formation of 3-[2-(1-adamantylamino)ethyl]phenol.

    Substitution: Formation of 3-[2-(1-adamantylamino)-1-alkoxyethyl]phenol.

Scientific Research Applications

3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s binding affinity to its targets, leading to increased efficacy. The hydroxyl and amine groups facilitate interactions with enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Shares the adamantyl group but lacks the phenolic and hydroxyethyl functionalities.

    3-(2-Bromoethyl)phenol: Contains the phenolic and hydroxyethyl groups but lacks the adamantyl group.

    3-[2-(1-Adamantylamino)ethyl]phenol: Similar structure but lacks the hydroxyl group on the ethyl chain.

Uniqueness

3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol is unique due to the presence of both the adamantyl and phenolic groups, which confer enhanced stability and reactivity. This combination of functionalities makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2.ClH/c20-16-3-1-2-15(7-16)17(21)11-19-18-8-12-4-13(9-18)6-14(5-12)10-18;/h1-3,7,12-14,17,19-21H,4-6,8-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINNHRZCRCTMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC(C4=CC(=CC=C4)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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